5-Chloroisoquinoline
Overview
Description
5-Chloroisoquinoline: is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing compounds that are structurally similar to quinolines. The presence of a chlorine atom at the 5th position of the isoquinoline ring distinguishes this compound from other isoquinoline derivatives.
Scientific Research Applications
Chemistry: 5-Chloroisoquinoline is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable for developing new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as therapeutic agents. They are investigated for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Industry: The compound is also used in the production of dyes, agrochemicals, and other industrial chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes .
Mechanism of Action
Target of Action
5-Chloroisoquinoline, also known as compound 42, primarily targets SARM1 (Sterile alpha and toll/interleukin receptor (TIR) motif containing protein 1) . SARM1 is an enzyme involved in axon degeneration .
Mode of Action
This compound acts as an inhibitor of SARM1 . It interacts with SARM1 and inhibits its activities, which are catalyzed through a ternary complex mechanism . This interaction results in the suppression of axon degeneration, a process that SARM1 is typically involved in .
Biochemical Pathways
Given its inhibitory action on sarm1, it can be inferred that it impacts the pathways related to axon degeneration
Result of Action
The inhibition of SARM1 by this compound leads to a reduction in axon degeneration . This suggests that this compound could potentially be used in the study of neurodegenerative diseases or conditions involving axon degeneration .
Biochemical Analysis
Biochemical Properties
5-Chloroisoquinoline interacts with the enzyme SARM1 . SARM1 is involved in axon degeneration, a process that is critical in neurodegenerative diseases . The interaction between this compound and SARM1 inhibits the enzyme’s activity, thereby potentially slowing or preventing axon degeneration .
Cellular Effects
The inhibition of SARM1 by this compound can have significant effects on cellular processes. By preventing axon degeneration, this compound may influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with SARM1. This interaction inhibits the enzyme’s activity, preventing it from catalyzing the processes that lead to axon degeneration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be adapted to produce this compound by introducing a chlorine substituent at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination of isoquinoline derivatives, followed by purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 5-Chloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The isoquinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: this compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to different isoquinoline derivatives .
Comparison with Similar Compounds
Isoquinoline: The parent compound without the chlorine substituent.
Quinoline: A structural isomer with the nitrogen atom in a different position.
5-Bromoisoquinoline: Similar structure with a bromine atom instead of chlorine.
Uniqueness: 5-Chloroisoquinoline is unique due to the presence of the chlorine atom, which influences its reactivity and biological activity. This makes it distinct from other isoquinoline derivatives and allows for specific applications in research and industry .
Properties
IUPAC Name |
5-chloroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHSMEMFNSINJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279714 | |
Record name | 5-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5430-45-5 | |
Record name | 5430-45-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13799 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5430-45-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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